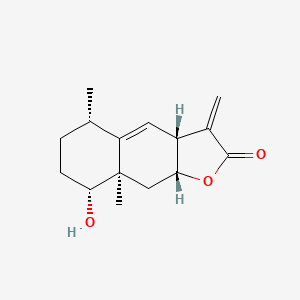

1b-Hydroxyalantolactone

Beschreibung

Eigenschaften

CAS-Nummer |

68776-47-6 |

|---|---|

Molekularformel |

C15H20O3 |

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

8-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3 |

InChI-Schlüssel |

FRNIMDDQCZHAFA-UHFFFAOYSA-N |

Isomerische SMILES |

C[C@H]1CC[C@H]([C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O |

Kanonische SMILES |

CC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Isolation and Advanced Characterization Methodologies

Extraction and Purification Techniques of 1β-Hydroxyalantolactone from Plant Sources

The isolation of 1β-Hydroxyalantolactone from its natural plant sources involves a multi-step process that begins with the extraction of the compound from the plant material, followed by various purification techniques to obtain the pure substance.

The initial step typically involves the extraction of dried and powdered plant material, often the roots or aerial parts, with an organic solvent. turkjps.orgtandfonline.com Common solvents used for this purpose include ethanol, methanol (B129727), n-hexane, and ethyl acetate. turkjps.orgnih.govresearchgate.net The choice of solvent is crucial and can significantly impact the yield and purity of the extracted compound. For instance, a study on Inula helenium utilized n-hexane for extraction, followed by evaporation of the solvent to yield a crude extract. turkjps.org Another approach for Inula britannica involved using the ethyl acetate-soluble fraction of an ethanolic extract. nih.gov

Following the initial extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes further purification. Column chromatography is a widely employed technique for this purpose. nih.gov Silica (B1680970) gel is a common stationary phase used in column chromatography to separate compounds based on their polarity. nih.gov For example, repeated silica gel column chromatography has been successfully used to isolate 1β-Hydroxyalantolactone. nih.gov

Preparative Thin-Layer Chromatography (TLC) is another technique that can be used for the final purification of the compound. turkjps.orgnih.gov In this method, the extract is applied to a TLC plate, and a solvent system, such as n-hexane:ethyl acetate, is used to separate the components. turkjps.org The band corresponding to 1β-Hydroxyalantolactone can then be scraped off and the compound eluted to obtain a purified sample. turkjps.org

More advanced techniques like high-pressure homogenization (HPH) have also been explored for the extraction of sesquiterpene lactones from Inula helenium roots, demonstrating higher yields compared to traditional maceration methods. dntb.gov.ua

The table below summarizes common extraction and purification methods for 1β-Hydroxyalantolactone from plant sources.

| Plant Source | Extraction Solvent | Purification Technique(s) |

| Inula helenium | n-hexane, Methanol | Preparative TLC, Column Chromatography |

| Inula britannica | Ethanol, Ethyl Acetate | Silica Gel Column Chromatography, Preparative TLC |

| Inula japonica | Not specified in detail | Column Chromatography |

Chromatographic and Spectroscopic Methods for Purity Assessment and Structural Elucidation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of isolated 1β-Hydroxyalantolactone. tandfonline.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. unige.ch For sesquiterpene lactones, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water, often with the addition of an acid like acetic acid or formic acid to improve peak shape. researchgate.net

The purity of a sample is determined by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time is indicative of a pure compound. nih.gov The use of a diode-array detector (DAD) in conjunction with HPLC allows for the acquisition of UV spectra across the peak, providing further evidence of peak purity. researchgate.net

Mass Spectrometry (MS) is frequently coupled with HPLC (LC-MS) to provide mass information, which is crucial for both purity assessment and structural confirmation. researchgate.netresearchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of sesquiterpene lactones. researchgate.net The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules, and the resulting mass spectrum can confirm the molecular weight of 1β-Hydroxyalantolactone. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition of the compound. mdpi.com

The table below outlines a typical HPLC-MS method for the analysis of 1β-Hydroxyalantolactone.

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Luna C18 |

| Mobile Phase | Gradient of acetonitrile and 0.2% (v/v) acetic acid-water |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detection (DAD) at 210 nm |

| Mass Spectrometry | Turbo Ion Spray source in positive mode |

The structural elucidation of 1β-Hydroxyalantolactone relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.comthieme-connect.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure. lehigh.edu Both ¹H NMR and ¹³C NMR are employed.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. turkjps.org

¹³C NMR reveals the number of different types of carbon atoms in the molecule. researchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the complex molecular framework of 1β-Hydroxyalantolactone. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. thieme-connect.comcreative-biostructure.com The IR spectrum of 1β-Hydroxyalantolactone typically shows characteristic absorption bands for:

A hydroxyl (-OH) group, usually appearing as a broad band in the region of 3400-3500 cm⁻¹. thieme-connect.com

A carbonyl (C=O) group of the γ-lactone ring, which gives a strong absorption around 1720-1770 cm⁻¹. thieme-connect.com

Carbon-carbon double bonds (C=C). scielo.org.za

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems. lehigh.edu The α,β-unsaturated γ-lactone moiety in 1β-Hydroxyalantolactone is a chromophore that absorbs UV light at a specific wavelength. nih.gov

The following table summarizes the key spectroscopic data for 1β-Hydroxyalantolactone.

| Spectroscopic Technique | Key Features and Interpretations |

| ¹H NMR | Provides chemical shifts and coupling constants for each proton, revealing their environment and connectivity. |

| ¹³C NMR | Shows signals for each unique carbon atom, indicating the carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the complete bonding framework of the molecule. |

| IR Spectroscopy | Confirms the presence of hydroxyl (-OH) and lactone carbonyl (C=O) functional groups. |

| UV-Vis Spectroscopy | Indicates the presence of the α,β-unsaturated γ-lactone chromophore. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

Considerations for Isolating Pure Sesquiterpene Lactones from Complex Mixtures

The isolation of pure sesquiterpene lactones, such as 1β-Hydroxyalantolactone, from complex plant extracts presents several challenges. nih.gov These compounds often exist as part of a mixture of structurally similar isomers and other related compounds, making their separation difficult. turkjps.org

One of the primary challenges is the potential for co-elution of compounds with similar polarities during chromatographic separation. nih.gov This necessitates the use of high-resolution chromatographic techniques and careful optimization of the mobile phase composition and gradient. The use of multiple, orthogonal chromatographic methods (e.g., normal-phase followed by reversed-phase chromatography) can also be beneficial.

The presence of conjugated forms of sesquiterpene lactones, such as glycosides or oxalyl conjugates, can further complicate the isolation process. nih.gov These conjugated forms may need to be hydrolyzed either chemically or enzymatically to release the free sesquiterpene lactone before or during the purification process. nih.gov

Furthermore, the stability of sesquiterpene lactones can be a concern. Some are sensitive to heat, light, or changes in pH, which can lead to degradation or isomerization during extraction and purification. Therefore, mild extraction and purification conditions are often required. nih.gov

Finally, the low abundance of some sesquiterpene lactones in plant material can make it challenging to obtain sufficient quantities of pure compound for detailed structural and biological studies. researchgate.net This highlights the need for efficient and scalable extraction and purification methods.

Synthetic and Semi Synthetic Approaches to 1β Hydroxyalantolactone and Its Derivatives

The chemical architecture of 1β-hydroxyalantolactone, characterized by a complex tricyclic core and multiple stereocenters, presents a significant challenge for chemical synthesis. Researchers have approached this challenge through two main avenues: complete synthesis from simple starting materials and semi-synthetic modification of the natural product. These efforts are aimed not only at producing the compound itself but also at creating novel derivatives to probe and enhance its biological activities.

Pharmacological Activities and Biological Effects of 1β Hydroxyalantolactone

Anti-Inflammatory Properties

1β-Hydroxyalantolactone exhibits potent anti-inflammatory properties by modulating various processes involved in the inflammatory response. nih.govmedchemexpress.com Research has shown its ability to attenuate atopic dermatitis-like skin inflammation in animal models, highlighting its potential as a therapeutic agent for inflammatory skin conditions. tandfonline.comchemfaces.com

A key aspect of the anti-inflammatory action of 1β-Hydroxyalantolactone is its ability to modulate the production and expression of crucial pro-inflammatory mediators. mdpi.comencyclopedia.pub

1β-Hydroxyalantolactone has been shown to inhibit the expression of Tumor Necrosis Factor-α (TNF-α), a pivotal cytokine in the inflammatory cascade. mdpi.comtargetmol.com It achieves this, in part, by inhibiting the ubiquitin-conjugating enzyme H5 (UbcH5) during TNF-α-induced activation of the NF-κB pathway. mdpi.comencyclopedia.pub This inhibition prevents the degradation of IκB, a key step in the activation of NF-κB which is a critical transcription factor for pro-inflammatory genes. mdpi.comencyclopedia.pub In TNF-α-stimulated HaCaT cells, 1β-Hydroxyalantolactone suppressed the expression of TNF-α with an IC50 value of 6.58 μM. tandfonline.comchemfaces.com Furthermore, in a mouse model of atopic dermatitis, treatment with this compound led to a 47.7% reduction in the mRNA levels of TNF-α in skin lesions. tandfonline.comchemfaces.com

The compound effectively suppresses the production of several interleukins involved in inflammatory responses. mdpi.comencyclopedia.pub In a study on atopic dermatitis in mice, 1β-Hydroxyalantolactone treatment significantly reduced the serum levels of IL-4 and IL-6 by 56.5% and 53.0%, respectively. tandfonline.comchemfaces.com The mRNA levels of IL-1, IL-4, and IL-6 in the skin lesions were also markedly reduced by 61.5%, 57.5%, and 58.5%, respectively. tandfonline.comchemfaces.com In vitro studies using TNF-α-stimulated HaCaT cells further confirmed these inhibitory effects, showing a dose-dependent suppression of IL-1 and IL-6 expression with IC50 values of 9.48 μM and 7.01 μM, respectively. tandfonline.comchemfaces.com Additionally, 1β-Hydroxyalantolactone has been noted to inhibit the expression of IL-17. targetmol.com

Inhibitory Effects of 1β-Hydroxyalantolactone on Cytokine Production

| Cytokine | Model System | Effect | IC50 Value / % Reduction | Reference |

|---|---|---|---|---|

| TNF-α | TNF-α-stimulated HaCaT cells | Suppression of expression | 6.58 μM | tandfonline.comchemfaces.com |

| TNF-α | Mouse model of atopic dermatitis | Reduction of mRNA levels in skin lesions | 47.7% | tandfonline.comchemfaces.com |

| IL-1 | TNF-α-stimulated HaCaT cells | Suppression of expression | 9.48 μM | tandfonline.comchemfaces.com |

| IL-1 | Mouse model of atopic dermatitis | Reduction of mRNA levels in skin lesions | 61.5% | tandfonline.comchemfaces.com |

| IL-4 | Mouse model of atopic dermatitis | Reduction of serum levels | 56.5% | tandfonline.comchemfaces.com |

| IL-4 | Mouse model of atopic dermatitis | Reduction of mRNA levels in skin lesions | 57.5% | tandfonline.comchemfaces.com |

| IL-6 | TNF-α-stimulated HaCaT cells | Suppression of expression | 7.01 μM | tandfonline.comchemfaces.com |

| IL-6 | Mouse model of atopic dermatitis | Reduction of serum levels | 53.0% | tandfonline.comchemfaces.com |

| IL-6 | Mouse model of atopic dermatitis | Reduction of mRNA levels in skin lesions | 58.5% | tandfonline.comchemfaces.com |

1β-Hydroxyalantolactone has demonstrated potent inhibitory activity against the production of nitric oxide (NO), a key inflammatory mediator. tandfonline.com This effect is considered a preliminary indicator of its anti-inflammatory properties. tandfonline.com The α-methylene-γ-butyrolactone motif within its structure is essential for this NO production suppression. mdpi.com While direct studies on 1β-Hydroxyalantolactone's effect on Prostaglandin E2 (PGE2) are limited, its structural analog, alantolactone (B1664491), has been shown to reduce the production of both NO and PGE2 by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. mdpi.comresearchgate.net

Histopathological examinations from studies on atopic dermatitis models have revealed that treatment with 1β-Hydroxyalantolactone leads to a decrease in the infiltration of inflammatory cells in the skin. nih.govtandfonline.comchemfaces.com This suggests that the compound can mitigate the recruitment of immune cells to the site of inflammation, a critical step in the inflammatory process. researchgate.net

Modulation of Key Pro-Inflammatory Mediators

Anti-Cancer Activities

In addition to its anti-inflammatory effects, 1β-Hydroxyalantolactone exhibits anti-cancer properties. nih.govresearchgate.net The α-methylene-γ-lactone moiety is also crucial for its cytotoxic activity. researchgate.net

Research has explored the cytotoxic effects of 1β-Hydroxyalantolactone and its derivatives against various cancer cell lines. researchgate.net One study demonstrated that while the parent compound showed moderate cytotoxic potential against HeLa, PC-3, HEp-2, and HepG2 cells, with IC50 values ranging from 3.2 to 6.4 μM, certain modifications to its structure could enhance this activity. researchgate.net Specifically, the oxidation of the C1-OH group resulted in a derivative with slightly stronger activity. researchgate.net Conversely, esterification of the C1-OH group or reduction of the C13-methylene group led to a decrease or complete loss of cytotoxic activity. researchgate.net Mechanistic studies suggest that its anti-cancer effects are related to the induction of apoptosis and cell cycle arrest. researchgate.net Furthermore, a derivative of 1β-hydroxyalantolactone has been shown to inhibit TNF-α-induced NF-κB signaling in PC-3 cancer cells. researchgate.netresearchgate.net Molecular modeling suggests a potential interaction with the p65 subunit of NF-κB, which could explain its inhibitory action on this critical cell survival pathway. researchgate.net

Cytotoxic Activity of 1β-Hydroxyalantolactone Against Cancer Cell Lines

| Cell Line | IC50 Range (μM) | Reference |

|---|---|---|

| HeLa | 3.2–6.4 | researchgate.net |

| PC-3 | 3.2–6.4 | researchgate.net |

| HEp-2 | 3.2–6.4 | researchgate.net |

Induction of Apoptosis in Fibroblast Cell Lines

1β-Hydroxyalantolactone has been shown to induce apoptosis, or programmed cell death, in human fibroblast cell lines. nih.govresearchgate.net Research demonstrates that its apoptotic activity is concentration-dependent. nih.govresearchgate.net Studies conducted on human embryonic lung fibroblast (HELF) and human fetal lung fibroblast (MRC-5) cell lines confirmed that as the concentration of 1β-Hydroxyalantolactone increases, so does the rate of apoptosis. nih.govresearchgate.net This effect is a key component of its anti-fibrotic potential, as it helps to eliminate the excessive fibroblast populations characteristic of fibrotic diseases. researchgate.net The induction of apoptosis in lung fibroblast cells activated by Transforming Growth Factor-beta 1 (TGF-β1) is a significant finding, suggesting a targeted mechanism against pro-fibrotic cellular changes. nih.govresearchgate.net

Table 1: Effect of 1β-Hydroxyalantolactone on Fibroblast Cell Apoptosis

| Cell Line | Effect | Dependency | Key Findings |

| HELF (Human Embryonic Lung Fibroblast) | Induces apoptosis nih.govresearchgate.net | Concentration-dependent nih.govresearchgate.net | Significantly induces apoptosis in TGF-β1 activated cells. nih.govresearchgate.net |

| MRC-5 (Human Fetal Lung Fibroblast) | Induces apoptosis nih.govresearchgate.net | Concentration-dependent nih.govresearchgate.net | Demonstrates a clear pro-apoptotic effect in lung fibroblasts. nih.govresearchgate.net |

Inhibition of Cell Proliferation

In addition to inducing apoptosis, 1β-Hydroxyalantolactone significantly inhibits the proliferation of human fibroblast cell lines. nih.govresearchgate.net This inhibitory action was observed in both HELF and MRC-5 cell lines and was found to be concentration-dependent. nih.govresearchgate.net By curbing the excessive growth of fibroblasts, the compound addresses a fundamental process in the development and progression of fibrosis. frontiersin.org

Anti-Fibrotic Potential

The anti-fibrotic activity of 1β-Hydroxyalantolactone is a significant area of its pharmacological profile. nih.govresearchgate.net The compound has demonstrated a remarkable ability to alleviate the progression of pulmonary fibrosis. nih.govresearchgate.net Its mechanism of action involves targeting key cellular and signaling pathways that drive fibrotic disease. nih.gov

Alleviation of Pulmonary Fibrosis Progression in Animal Models

In animal models, specifically in rats with bleomycin (B88199) (BLM)-induced pulmonary fibrosis, 1β-Hydroxyalantolactone has shown significant therapeutic effects. nih.govresearchgate.net The bleomycin model is a widely used and well-characterized method for preclinical testing of anti-fibrotic compounds, mimicking many features of human idiopathic pulmonary fibrosis (IPF). thoracic.orgresearchgate.netfrontiersin.org

Treatment with 1β-Hydroxyalantolactone in these models led to a notable reduction in several key serological and tissue-level markers of fibrosis. nih.govresearchgate.net The compound significantly decreased the levels of hyaluronic acid (HA), laminin (B1169045) (LN), procollagen (B1174764) type III (PC-III), and collagen type IV (IV-C) in the serum of the treated rats. nih.govresearchgate.net Furthermore, it reduced the levels of pro-inflammatory and pro-fibrotic cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net Within the lung tissues themselves, 1β-Hydroxyalantolactone lowered the content of TGF-β1, hydroxyproline (B1673980) (HYP), and Collagen I. nih.govresearchgate.net These findings indicate a comprehensive anti-fibrotic effect, mitigating the excessive deposition of extracellular matrix that characterizes pulmonary fibrosis. nih.govresearchgate.net

Table 2: Effects of 1β-Hydroxyalantolactone in Bleomycin-Induced Pulmonary Fibrosis Rat Model

| Parameter Category | Measured Marker | Effect Observed | Source |

| Serum Fibrosis Markers | Hyaluronic Acid (HA) | Significantly Reduced | nih.govresearchgate.net |

| Laminin (LN) | Significantly Reduced | nih.govresearchgate.net | |

| Procollagen Type III (PC-III) | Significantly Reduced | nih.govresearchgate.net | |

| Collagen Type IV (IV-C) | Significantly Reduced | nih.govresearchgate.net | |

| BALF Inflammatory Markers | Tumor Necrosis Factor-alpha (TNF-α) | Significantly Reduced | nih.govresearchgate.net |

| Interleukin-6 (IL-6) | Significantly Reduced | nih.govresearchgate.net | |

| Lung Tissue Fibrosis Markers | Transforming Growth Factor-beta 1 (TGF-β1) | Significantly Reduced | nih.govresearchgate.net |

| Hydroxyproline (HYP) | Significantly Reduced | nih.govresearchgate.net | |

| Collagen I (Col I) | Significantly Reduced | nih.govresearchgate.net |

Impact on Fibroblast Activation and Myofibroblast Proliferation

Fibroblast activation and their subsequent transition into myofibroblasts are critical events in the pathogenesis of fibrosis. nih.govnih.gov Myofibroblasts are the primary cells responsible for the excessive production of extracellular matrix components, such as collagen. frontiersin.orgmdpi.com 1β-Hydroxyalantolactone has been shown to effectively inhibit the activation of fibroblasts induced by TGF-β1. nih.govresearchgate.net

The compound's impact is evident through the downregulation of key protein and mRNA expressions associated with the myofibroblast phenotype. nih.gov Studies have shown that 1β-Hydroxyalantolactone suppresses the protein expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, and F-actin. nih.gov Concurrently, it reduces the mRNA expression of α-SMA, Col I, and other pro-fibrotic factors. nih.gov This inhibition of fibroblast activation and myofibroblast proliferation is a central component of its anti-fibrotic mechanism. nih.govresearchgate.net

Angiogenesis Modulation

1β-Hydroxyalantolactone has been identified as a modulator of angiogenesis, the physiological process of forming new blood vessels. cam.ac.uknih.gov Research using in silico prediction models, followed by biological assessment, has highlighted its pro-angiogenic activities. cam.ac.uknih.gov In a zebrafish model where angiogenesis was impaired by the inhibitor PTK787, 1β-hydroxyalantolactone was able to restore the formation of blood vessels. cam.ac.ukresearchgate.net

Stimulation of Endothelial Tube Formation in vitro

The endothelial tube formation assay is a widely used in vitro method to assess angiogenesis. nih.govthermofisher.comcellbiolabs.com In this assay, endothelial cells are cultured on a basement membrane extract, where they rearrange to form capillary-like structures, or "tubes." nih.govpromocell.com 1β-Hydroxyalantolactone was shown to stimulate this process. cam.ac.uknih.govresearchgate.net In vitro experiments demonstrated that the compound promoted the formation of these endothelial tubes, which aligns with the pro-angiogenic effects observed in vivo. cam.ac.uknih.gov

Restoration of Impaired Angiogenesis in vivo

Research has demonstrated the potential of 1β-hydroxyalantolactone to restore compromised angiogenesis in living organisms. nih.govresearchgate.net In a zebrafish model where angiogenesis was impaired by the inhibitor PTK787, 1β-hydroxyalantolactone was shown to recover the process. nih.govresearchgate.netresearchgate.net Studies using zebrafish embryos indicated that 1β-hydroxyalantolactone dose-dependently restored angiogenesis in the intersegmental vessels (ISVs) after being damaged by PTK787. researchgate.net This pro-angiogenic effect was observed alongside other natural compounds like ginsenosides (B1230088) Rb3 and Rc, which also promoted angiogenesis in the same zebrafish model. nih.govresearchgate.net

Other Reported Biological Activities (e.g., Anti-Atopic Dermatitis)

Beyond its effects on angiogenesis, 1β-hydroxyalantolactone has been investigated for other biological activities, notably its potential to counteract atopic dermatitis. nih.govtandfonline.comtargetmol.com

Studies have shown that 1β-hydroxyalantolactone can effectively alleviate skin lesions resembling atopic dermatitis in animal models. nih.govtandfonline.com In Balb/c mice with atopic dermatitis-like conditions induced by 2,4-dinitrochlorobenzene (DNCB), treatment with 1β-hydroxyalantolactone resulted in a marked reduction in the severity of dermatitis and ear swelling. nih.gov

Histopathological analysis of the skin tissues from these mouse models revealed significant improvements following treatment. nih.gov The compound was found to decrease key inflammatory indicators in the skin, such as hypertrophy (enlargement of cells), hyperkeratosis (thickening of the outer skin layer), and the infiltration of inflammatory cells into both the ear and back skin lesions. nih.gov

Table 1: Histopathological Effects of 1β-Hydroxyalantolactone on Atopic Dermatitis-like Skin Lesions in DNCB-Challenged Mice

| Histopathological Feature | Observation in Untreated DNCB Group | Effect of 1β-Hydroxyalantolactone Treatment |

| Hypertrophy | Present | Decreased nih.gov |

| Hyperkeratosis | Present | Decreased nih.gov |

| Inflammatory Cell Infiltration | Present | Decreased nih.gov |

A key immunological feature of atopic dermatitis is the overproduction of Immunoglobulin E (IgE), which is regulated by T-helper 2 (Th2) cytokines like Interleukin-4 (IL-4) and Interleukin-6 (IL-6). tandfonline.com In mouse models of atopic dermatitis, the application of DNCB leads to a significant increase in the serum levels of IgE, IL-4, and IL-6. tandfonline.com

Research demonstrated that treatment with 1β-hydroxyalantolactone significantly counteracted this effect. nih.govtandfonline.com In DNCB-challenged mice, the administration of the compound led to substantial reductions in the serum concentrations of these key inflammatory markers compared to untreated controls. nih.govtandfonline.com

Table 2: Effect of 1β-Hydroxyalantolactone on Serum Cytokine and IgE Levels in DNCB-Induced Dermatitis Mouse Models

| Biomarker | Percentage Reduction vs. Untreated Control | Reference |

| Serum IgE | 54.7% | nih.govtandfonline.com |

| Serum IL-4 | 56.5% | nih.govtandfonline.com |

| Serum IL-6 | 53.0% | nih.govtandfonline.com |

These findings highlight the compound's ability to modulate the systemic immune response associated with atopic dermatitis. nih.govtandfonline.com

Structure Activity Relationship Sar Studies

Role of the α-Methylene-γ-Lactone Moiety in Bioactivity

The α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is considered essential for their activity. nih.govresearchgate.net This functional group acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins. nih.govnih.gov This irreversible binding is a key mechanism behind its biological effects, including anti-inflammatory and cytotoxic activities. nih.gov

SAR studies on 1β-hydroxyalantolactone have confirmed the critical role of this moiety. Modifications that alter the α,β-unsaturated nature of the lactone ring, such as reduction of the exocyclic double bond or its conversion into a spiro derivative, lead to a significant or complete loss of cytotoxic activity. nih.govresearchgate.net For instance, reductive diastereomers (1r and 1s) and spiro[lactone-isoxazol] derivatives of 1β-hydroxyalantolactone were found to have dramatically decreased potency against cancer cell lines, with IC50 values greater than 40 or 50 μM, compared to the parent compound. nih.gov This underscores that the presence of the α-methylene functionality is indispensable for the biological action of 1β-hydroxyalantolactone. nih.gov

Influence of C1-OH Group on Anti-Inflammatory Effects

The hydroxyl group at the C1 position (C1-OH) of 1β-hydroxyalantolactone plays a significant role in modulating its biological effects, particularly its anti-inflammatory properties. Studies have shown that retaining this hydroxyl group is crucial for potent anti-inflammatory activity. mdpi.com Specifically, 1β-hydroxyalantolactone, with its intact C1-OH group, demonstrated a remarkable ability to suppress nitric oxide (NO) production in RAW264.7 cells, a key indicator of anti-inflammatory action. mdpi.com

Conversely, modifications to this group, such as esterification, have been shown to diminish activity. This suggests that the free hydroxyl group is an important contributor to the molecule's interaction with its biological targets in inflammatory pathways. nih.govresearchgate.net The presence and specific configuration of hydroxyl groups can significantly influence the oral anti-inflammatory activity of natural compounds. nih.gov For 1β-hydroxyalantolactone, the C1-OH group is a key determinant of its anti-inflammatory potential. mdpi.com

Impact of Hydroxyl Oxidation to Carbonyl Function on Protein Docking

Investigating the impact of structural modifications on molecular interactions provides deeper insight into SAR. In the case of 1β-hydroxyalantolactone, the oxidation of the C1-hydroxyl group to a carbonyl function has been explored. This conversion results in a derivative (designated as 1i in one study) that exhibits slightly stronger cytotoxic activity against several cancer cell lines, including HeLa, PC-3, HEp-2, and HepG2, with its potency being comparable to the positive control drug, etoposide. nih.govresearchgate.net

Molecular modeling studies have offered a potential explanation for this enhanced activity. Docking simulations suggest that the oxidized derivative can form an additional hydrogen bond with the residue Lys37 of the p65 subunit of NF-κB. nih.govresearchgate.net This interaction is in addition to the covalent bond formed by the α-methylene-γ-lactone moiety with Cys38 on p65. nih.gov This suggests that the transformation of the hydroxyl to a carbonyl group can enhance the binding affinity and subsequent inhibitory effect on key inflammatory and survival pathways like NF-κB. nih.govresearchgate.net

Effects of Aliphatic or Aromatic Group Introduction on Cytotoxicity

To further probe the role of the C1-OH group, various derivatives have been synthesized by introducing aliphatic (e.g., acetyl, carboxypropionyl) or aromatic (e.g., benzoyl, cinnamoyl) groups via esterification. nih.govresearchgate.net The resulting ester derivatives of 1β-hydroxyalantolactone consistently showed weaker cytotoxic activity against a panel of cancer cell lines compared to the parent compound. nih.govresearchgate.net

This finding indicates that the free hydroxyl group at the C1 position is important for maintaining the cytotoxic potential of the molecule. nih.gov The introduction of bulky aliphatic or aromatic substituents at this position appears to be detrimental to its activity, possibly due to steric hindrance or altered electronic properties that negatively affect its interaction with cellular targets. nih.govresearchgate.net

| Compound | Modification at C1-OH | HeLa | PC-3 | HEp-2 | HepG2 |

|---|---|---|---|---|---|

| 1 (Parent Compound) | -OH | 3.2 | 3.4 | 3.5 | 6.4 |

| 1a | Acetyl (Aliphatic) | 10.1 | 15.4 | 11.2 | 20.3 |

| 1b | Benzoyl (Aromatic) | 14.2 | 18.5 | 16.3 | 25.4 |

| 1c | Cinnamoyl (Aromatic) | 12.5 | 16.3 | 14.8 | 22.6 |

Data sourced from Dong et al., 2018. nih.gov

Comparative SAR with Related Sesquiterpene Lactones (e.g., Alantolactone (B1664491), Isoalantolactone, Ivangustin)

Comparing the SAR of 1β-hydroxyalantolactone with structurally similar sesquiterpene lactones provides valuable context. A direct comparison with ivangustin (B2914610), which differs in the position of a double bond within the carbon skeleton, revealed that 1β-hydroxyalantolactone possesses slightly better cytotoxic potential against several cancer cell lines. nih.govresearchgate.net This suggests that the location of the double bond at the C5-C6 position in 1β-hydroxyalantolactone is more favorable for cytotoxic activity than the alternative position in ivangustin. nih.gov

| Compound | HeLa | PC-3 | HEp-2 | HepG2 |

|---|---|---|---|---|

| 1 (1β-Hydroxyalantolactone) | 3.2 | 3.4 | 3.5 | 6.4 |

| 2 (Ivangustin) | 4.8 | 5.2 | 5.5 | 6.4 |

Data sourced from Dong et al., 2018. nih.gov

Preclinical Research and in Vivo Studies

Animal Models for Disease Conditions

To evaluate the therapeutic effects of 1β-Hydroxyalantolactone, researchers have utilized well-established animal models that mimic the pathophysiology of human diseases.

A frequently used model to study atopic dermatitis (AD) involves the use of 2,4-dinitrochlorobenzene (DNCB) to induce AD-like skin lesions in mice, typically BALB/c strains tandfonline.comnih.govspringermedizin.de. This model is characterized by two phases: a sensitization phase and a challenge phase springermedizin.de. In the sensitization phase, a higher concentration of DNCB is applied to the skin to initiate an immune response. Subsequently, in the challenge phase, a lower concentration of DNCB is repeatedly applied to elicit and maintain AD-like symptoms springermedizin.de. This DNCB-induced model successfully replicates key features of human AD, including skin inflammation, epidermal thickening, and increased levels of inflammatory markers nih.govnih.gov.

For investigating pulmonary fibrosis, the bleomycin (B88199) (BLM)-induced model in rats is a standard and widely accepted method criver.comnih.gov. Intratracheal administration of bleomycin leads to lung injury and a subsequent fibrotic response, characterized by inflammation and excessive collagen deposition nih.govfraunhofer.demdpi.com. This model effectively mimics the progressive nature of idiopathic pulmonary fibrosis (IPF) in humans nih.govfrontiersin.org. The severity of fibrosis can be controlled by the dose of bleomycin administered thno.org.

Evaluation of Therapeutic Efficacy in Animal Models

The effectiveness of 1β-Hydroxyalantolactone in these animal models is assessed through various clinical and histopathological evaluations.

In the DNCB-induced atopic dermatitis mouse model, treatment with 1β-Hydroxyalantolactone has been shown to significantly reduce the severity of dermatitis and ear swelling tandfonline.com. Clinical scoring systems, such as the SCORAD (Scoring Atopic Dermatitis) index, are often employed to quantify the extent and intensity of skin lesions, including redness, swelling, and dryness mdpi.com.

Histopathological analysis of skin and lung tissues provides microscopic evidence of the therapeutic effects of 1β-Hydroxyalantolactone. In atopic dermatitis models, skin biopsies are examined for changes in epidermal thickness (hypertrophy and hyperkeratosis) and the infiltration of inflammatory cells tandfonline.com. Treatment with 1β-Hydroxyalantolactone has been observed to decrease these histopathological changes in both the ear and back skin of DNCB-treated mice tandfonline.com.

In the context of pulmonary fibrosis, lung tissue is examined for the extent of fibrotic lesions, inflammation, and collagen deposition nih.govnih.gov. The Ashcroft score is a common method used to quantify the severity of lung fibrosis histologically criver.com.

Pharmacodynamic Biomarkers and Their Modulation in vivo

The in vivo effects of 1β-Hydroxyalantolactone are further elucidated by measuring the modulation of key pharmacodynamic biomarkers involved in the inflammatory and fibrotic processes.

In the atopic dermatitis mouse model, 1β-Hydroxyalantolactone treatment led to a significant reduction in serum levels of immunoglobulin E (IgE), a key marker of allergic responses tandfonline.com. Furthermore, it decreased the serum levels of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-6 (IL-6) tandfonline.com. At the tissue level, the mRNA expression of Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-4, and IL-6 in the skin lesions was also suppressed tandfonline.com.

In the pulmonary fibrosis rat model, 1β-Hydroxyalantolactone significantly reduced the levels of several key biomarkers. These include hyaluronic acid (HA), laminin (B1169045) (LN), procollagen (B1174764) III (PC-III), and collagen type IV (IV-C) in the serum nih.gov. In the bronchoalveolar lavage fluid (BALF), levels of TNF-α and IL-6 were decreased nih.gov. Within the lung tissue itself, the compound reduced the levels of Transforming Growth Factor-beta1 (TGF-β1), hydroxyproline (B1673980) (HYP), and Collagen I (Col I) nih.gov. Furthermore, it modulated signaling pathways by downregulating the expression of phosphorylated JNK (p-JNK), Forkhead box protein O1 (FOXO1), phosphorylated p65 (p-p65), alpha-smooth muscle actin (α-SMA), phosphorylated smad3 (p-smad3), and Col I, while upregulating phosphorylated FOXO1 (p-FOXO1) nih.gov.

Table 1: Modulation of Pharmacodynamic Biomarkers by 1β-Hydroxyalantolactone in Atopic Dermatitis Mouse Model

| Biomarker | Location | Effect of 1β-Hydroxyalantolactone |

|---|---|---|

| Immunoglobulin E (IgE) | Serum | ↓ |

| Interleukin-4 (IL-4) | Serum & Skin (mRNA) | ↓ |

| Interleukin-6 (IL-6) | Serum & Skin (mRNA) | ↓ |

| Tumor Necrosis Factor-alpha (TNF-α) | Skin (mRNA) | ↓ |

| Interleukin-1 (IL-1) | Skin (mRNA) | ↓ |

Data derived from studies on DNCB-induced atopic dermatitis in mice. tandfonline.com

Table 2: Modulation of Pharmacodynamic Biomarkers by 1β-Hydroxyalantolactone in Pulmonary Fibrosis Rat Model

| Biomarker | Location | Effect of 1β-Hydroxyalantolactone |

|---|---|---|

| Hyaluronic acid (HA) | Serum | ↓ |

| Laminin (LN) | Serum | ↓ |

| Procollagen III (PC-III) | Serum | ↓ |

| Collagen type IV (IV-C) | Serum | ↓ |

| Tumor Necrosis Factor-alpha (TNF-α) | BALF | ↓ |

| Interleukin-6 (IL-6) | BALF | ↓ |

| Transforming Growth Factor-beta1 (TGF-β1) | Lung Tissue | ↓ |

| Hydroxyproline (HYP) | Lung Tissue | ↓ |

| Collagen I (Col I) | Lung Tissue | ↓ |

| p-JNK | Lung Tissue | ↓ |

| FOXO1 | Lung Tissue | ↓ |

| p-p65 | Lung Tissue | ↓ |

| α-SMA | Lung Tissue | ↓ |

| p-smad3 | Lung Tissue | ↓ |

| p-FOXO1 | Lung Tissue | ↑ |

Data derived from studies on bleomycin-induced pulmonary fibrosis in rats. nih.gov

Serum and Tissue Inflammatory Cytokine Levels (e.g., TNF-α, IL-1, IL-4, IL-6)

In preclinical animal models, 1β-Hydroxyalantolactone has been investigated for its effects on key inflammatory cytokines, which are pivotal mediators in the pathogenesis of inflammatory conditions. A study utilizing a bleomycin-induced pulmonary fibrosis model in rats demonstrated that treatment with 1β-Hydroxyalantolactone led to a significant reduction in the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). Specifically, the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were assessed. nih.gov The administration of 1β-Hydroxyalantolactone was found to markedly decrease the concentrations of these cytokines in the BALF of the treated rats, indicating its potential to modulate the inflammatory response in vivo. nih.gov As of the current literature review, specific in vivo data on the effects of 1β-Hydroxyalantolactone on Interleukin-1 (IL-1) and Interleukin-4 (IL-4) were not detailed in the available research.

Table 1: Effect of 1β-Hydroxyalantolactone on Inflammatory Cytokine Levels in BALF of Bleomycin-Treated Rats

| Cytokine | Effect Observed | Source |

|---|---|---|

| TNF-α | Significantly reduced | nih.gov |

Extracellular Matrix Markers in Fibrosis Models (e.g., HA, LN, PC-III, IV-C, HYP, Col I)

The therapeutic potential of 1β-Hydroxyalantolactone in mitigating fibrosis has been evaluated in vivo by measuring its impact on various extracellular matrix (ECM) markers. In a rat model of pulmonary fibrosis induced by bleomycin, 1β-Hydroxyalantolactone treatment was shown to significantly lower the serum levels of several key fibrotic markers. nih.gov These included Hyaluronic Acid (HA), Laminin (LN), Procollagen type III (PC-III), and Collagen type IV (IV-C). nih.gov Furthermore, the study also assessed the effect of the compound on the lung tissue itself, revealing a significant reduction in the content of Hydroxyproline (HYP) and Collagen type I (Col I), which are critical components of the fibrotic scar tissue. nih.gov These findings suggest that 1β-Hydroxyalantolactone can effectively inhibit the excessive deposition of ECM components that characterizes fibrotic diseases. nih.gov

Table 2: In Vivo Effects of 1β-Hydroxyalantolactone on Extracellular Matrix Markers in a Pulmonary Fibrosis Model

| Marker | Sample Type | Effect Observed | Source |

|---|---|---|---|

| Hyaluronic Acid (HA) | Serum | Significantly reduced | nih.gov |

| Laminin (LN) | Serum | Significantly reduced | nih.gov |

| Procollagen type III (PC-III) | Serum | Significantly reduced | nih.gov |

| Collagen type IV (IV-C) | Serum | Significantly reduced | nih.gov |

| Hydroxyproline (HYP) | Lung Tissue | Significantly reduced | nih.gov |

Signaling Pathway Protein Expression and Phosphorylation (e.g., p-JNK, FOXO1, p-p65, α-SMA, p-smad3)

Investigations into the molecular mechanisms underlying the in vivo effects of 1β-Hydroxyalantolactone have focused on its modulation of key signaling pathways involved in inflammation and fibrosis. In a preclinical model of pulmonary fibrosis, the administration of 1β-Hydroxyalantolactone resulted in significant changes in the expression and phosphorylation of several critical signaling proteins within the lung tissue. nih.gov The compound was found to downregulate the expression of phosphorylated c-Jun N-terminal kinase (p-JNK), Forkhead box protein O1 (FOXO1), phosphorylated nuclear factor-kappa B p65 (p-p65), alpha-smooth muscle actin (α-SMA), and phosphorylated smad3 (p-smad3). nih.gov Concurrently, it was observed to upregulate the phosphorylation of FOXO1 (p-FOXO1). nih.gov These modulatory effects on the JNK/FOXO1/NF-κB signaling pathway highlight a potential mechanism for the anti-fibrotic and anti-inflammatory activities of 1β-Hydroxyalantolactone observed in vivo. nih.govresearchgate.net

Table 3: Modulation of Signaling Pathway Proteins by 1β-Hydroxyalantolactone in a Pulmonary Fibrosis Model

| Protein | Effect on Expression/Phosphorylation | Source |

|---|---|---|

| p-JNK | Downregulated | nih.gov |

| FOXO1 | Downregulated | nih.gov |

| p-FOXO1 | Upregulated | nih.gov |

| p-p65 | Downregulated | nih.gov |

| α-SMA | Downregulated | nih.gov |

In Vivo Angiogenesis Assays (e.g., Zebrafish model)

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying angiogenesis due to its rapid development, optical transparency, and the high degree of conservation of angiogenic signaling pathways with mammals. This model allows for the direct visualization and quantification of blood vessel formation and the effects of chemical compounds on this process. However, based on a review of the available scientific literature, there are no specific preclinical studies that have utilized the zebrafish model to evaluate the in vivo anti-angiogenic properties of 1β-Hydroxyalantolactone. Further research is required to investigate the potential effects of this compound on angiogenesis using established in vivo assays such as the zebrafish model.

In Vitro Cellular and Biochemical Studies

Cell Lines Utilized in Research

The biological activities of 1β-hydroxyalantolactone and its closely related sesquiterpene lactone, alantolactone (B1664491), have been investigated across a diverse range of human and animal cell lines. These studies have been instrumental in elucidating the compound's potential cytotoxic, anti-inflammatory, and other cellular effects. The selection of cell lines is typically guided by the research focus, spanning from various cancer types to normal tissue models.

Commonly employed cancer cell lines include those from cervical cancer (HeLa), prostate cancer (PC-3), larynx epidermal cancer (HEp-2), and liver cancer (HepG2). In the context of osteosarcoma, the U2OS and HOS cell lines have been utilized to study the effects of alantolactone. Furthermore, the triple-negative breast cancer cell line, MDA-MB-231, and the human leukemia cell line, THP-1, have served as models to investigate the compound's impact on specific signaling pathways.

To assess the selectivity of its biological activity, non-cancerous cell lines are often used as controls. These include Chinese Hamster Ovary (CHO) cells and Human Umbilical Vein Endothelial Cells (HUVEC), which represent normal mammalian and endothelial cells, respectively. For dermatological and inflammatory studies, human keratinocyte (HaCaT) and mouse fibroblast (NIH3T3) cell lines have been employed. The use of Human Embryonic Lung Fibroblast (HELF) and another human fetal lung fibroblast line (MRC-5) has also been noted in broader toxicological and cellular research. Macrophage cell lines like RAW 264.7 are pivotal in studying inflammatory responses.

Table 1: Cell Lines Used in 1β-Hydroxyalantolactone and Alantolactone Research

| Cell Line | Cell Type | Origin | Research Focus |

|---|---|---|---|

| HELF | Human Embryonic Lung Fibroblast | Human | General cellular studies |

| MRC-5 | Human Fetal Lung Fibroblast | Human | General cellular studies |

| RAW 264.7 | Macrophage | Murine | Inflammation |

| HaCaT | Keratinocyte | Human | Skin inflammation, Psoriasis |

| NIH3T3 | Fibroblast | Murine | General cellular studies |

| HeLa | Cervical Cancer | Human | Cytotoxicity |

| PC-3 | Prostate Cancer | Human | Cytotoxicity, Apoptosis |

| HEp-2 | Larynx Epidermal Cancer | Human | Cytotoxicity |

| HepG2 | Liver Cancer | Human | Cytotoxicity |

| CHO | Ovary | Chinese Hamster | Normal cell cytotoxicity control |

| HUVEC | Umbilical Vein Endothelial | Human | Normal cell cytotoxicity control |

| U2OS | Osteosarcoma | Human | Cytotoxicity, Apoptosis |

| HOS | Osteosarcoma | Human | Cytotoxicity |

| MDA-MB-231 | Breast Cancer | Human | STAT3 signaling, Apoptosis |

| THP-1 | Leukemia | Human | Apoptosis, STAT3 signaling |

Assays for Cellular Proliferation and Apoptosis

The anti-proliferative and pro-apoptotic effects of 1β-hydroxyalantolactone and related compounds are central to their investigation as potential therapeutic agents. A variety of well-established assays are used to quantify these cellular responses.

Cellular proliferation is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.

Apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their cytotoxic effects. The induction of apoptosis is evaluated through several distinct assays that target different stages of the apoptotic process. Flow cytometry is a powerful tool used in conjunction with specific fluorescent probes. One of the most common methods is the Annexin V-FITC/Propidium Iodide (PI) double staining assay. targetmol.com Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. sigmaaldrich.com This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells. sigmaaldrich.com

Nuclear staining with dyes like Hoechst 33258 is another method to visualize apoptosis. selleckchem.com This dye binds to DNA and allows for the morphological assessment of nuclear changes, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. targetmol.com

Table 2: Common Assays for Cellular Proliferation and Apoptosis

| Assay Type | Principle | Information Gained |

|---|---|---|

| MTT Assay | Conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | Measures cell viability and proliferation. |

| Annexin V-FITC/PI Staining | Flow cytometric detection of phosphatidylserine exposure (Annexin V) and membrane permeability (PI). targetmol.comsigmaaldrich.com | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. sigmaaldrich.com |

| Hoechst 33258 Staining | Fluorescent staining of DNA, allowing visualization of nuclear morphology. selleckchem.com | Detects apoptotic features like chromatin condensation and nuclear fragmentation. targetmol.com |

Measurement of Inflammatory Cytokines and Mediators in Cell Culture

1β-hydroxyalantolactone has been shown to modulate inflammatory responses, and a key aspect of this research involves the measurement of inflammatory cytokines and other mediators in cell culture supernatants. The primary technique used for this purpose is the Enzyme-Linked Immunosorbent Assay (ELISA). nih.govnih.gov

ELISA is a highly sensitive and specific immunoassay that allows for the quantification of soluble proteins, such as cytokines. nih.gov In studies involving 1β-hydroxyalantolactone, ELISA has been used to measure the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in the culture medium of cells stimulated with inflammatory agents. nih.gov For instance, in TNF-α-stimulated HaCaT cells, treatment with 1β-hydroxyalantolactone was shown to suppress the expression of these cytokines, with reported IC50 values of 6.58 µM for TNF-α, 9.48 µM for IL-1β, and 7.01 µM for IL-6. nih.gov

The general principle of a sandwich ELISA for cytokine measurement involves capturing the cytokine of interest from the sample onto a plate pre-coated with a specific antibody. A second, enzyme-conjugated detection antibody that binds to a different epitope of the cytokine is then added. The addition of a substrate for the enzyme results in a colorimetric or chemiluminescent signal that is proportional to the amount of cytokine present in the sample. chemfaces.com

Immunoblotting and RT-qPCR for Protein and Gene Expression Analysis

To delve into the molecular mechanisms underlying the cellular effects of 1β-hydroxyalantolactone, researchers employ immunoblotting (also known as Western blotting) and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to analyze protein and gene expression levels, respectively.

Immunoblotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. In the context of alantolactone research, immunoblotting has been crucial for elucidating its effects on signaling pathways. For example, studies have used this method to measure the expression levels of proteins involved in apoptosis, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), as well as key signaling proteins like STAT3, PI3K, and Akt, and their phosphorylated (activated) forms. selleckchem.com Other proteins analyzed include those involved in cell cycle regulation (cyclin D1, p27) and metastasis (MMP-2, MMP-9). selleckchem.com

Table 3: Target Proteins Analyzed by Immunoblotting in Alantolactone Studies

| Protein Category | Specific Proteins | Pathway/Function |

|---|---|---|

| Apoptosis Regulation | Bax, Bcl-2, Cleaved Caspase-3, Cleaved Caspase-8 | Apoptosis |

| Cell Cycle Control | Cyclin D1, p27 | Cell Cycle Progression |

| Invasion & Metastasis | MMP-2, MMP-9 | Extracellular Matrix Remodeling |

| PI3K/Akt Pathway | PI3K, Akt, p-Akt | Cell Survival, Proliferation |

| STAT3 Pathway | STAT3, p-STAT3 | Cell Proliferation, Inflammation |

RT-qPCR is a highly sensitive technique used to measure the levels of specific messenger RNA (mRNA) transcripts, providing a proxy for gene expression. The process involves converting mRNA into complementary DNA (cDNA) through reverse transcription, followed by the amplification of the cDNA using quantitative PCR. While specific RT-qPCR studies focusing solely on 1β-hydroxyalantolactone are not extensively detailed in the available literature, this method is commonly used to validate findings from protein analyses and to understand the transcriptional regulation of target genes. Based on the known effects on signaling pathways, RT-qPCR could be used to measure the mRNA levels of genes downstream of NF-κB and STAT3, such as those encoding inflammatory cytokines (TNF-α, IL-1β, IL-6) and cell survival proteins. For example, in studies with alantolactone on HaCaT cells, qRT-PCR was used to analyze the mRNA levels of the hyperproliferative marker KRT6 and inflammatory cytokines like TNF-α, IL-6, IL-1β, and IL-8.

Phenotypic High-Content Screening

Phenotypic high-content screening (HCS) is a powerful, image-based approach that allows for the simultaneous measurement of multiple cellular parameters in response to a compound treatment. This technology combines automated microscopy with quantitative image analysis to assess complex cellular phenotypes. Despite its utility in modern drug discovery for identifying compounds that induce desired cellular changes, a review of the available scientific literature did not yield any specific studies where phenotypic high-content screening has been applied to investigate the effects of 1β-hydroxyalantolactone or the closely related alantolactone. This suggests a potential area for future research to gain a more comprehensive understanding of the compound's cellular mechanism of action.

Mechanistic Studies on Signaling Pathways in Cellular Models

A significant body of research has focused on elucidating the signaling pathways that are modulated by 1β-hydroxyalantolactone and alantolactone, thereby providing a mechanistic basis for their observed biological activities. These studies have identified several key pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Studies have shown that 1β-hydroxyalantolactone can inhibit the activation of the NF-κB pathway. nih.gov In TNF-α-stimulated HaCaT cells, the compound was found to suppress NF-κB activation, which correlates with the observed reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation and survival, and its aberrant activation is common in many cancers. Alantolactone has been identified as a potent inhibitor of STAT3 activation. It has been shown to effectively suppress both constitutive and inducible STAT3 phosphorylation at tyrosine 705, leading to a decrease in STAT3 nuclear translocation, DNA-binding activity, and the expression of its target genes. This inhibitory effect on the STAT3 pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of alantolactone in cancer cells such as MDA-MB-231.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another essential signaling cascade that promotes cell survival and proliferation. Alantolactone has been demonstrated to suppress tumor growth by downregulating the PI3K/Akt signaling pathway. selleckchem.com In osteosarcoma cells, treatment with alantolactone led to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting cell proliferation and invasion while promoting apoptosis. selleckchem.com

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and stress responses. While alantolactone alone appears to have a marginal effect on MAPKs, it has been shown to enhance the sensitivity of melanoma cells to MAPK pathway inhibitors. This is achieved by inhibiting the feedback activation of STAT3 that is often induced by MAPKi, suggesting a synergistic therapeutic potential.

Future Research Directions and Therapeutic Implications of 1beta Hydroxyalantolactone

As a naturally occurring sesquiterpene lactone, 1beta-Hydroxyalantolactone has demonstrated a range of biological activities in preclinical studies, particularly in the realms of inflammation and oncology. The existing body of research provides a foundation for its potential therapeutic applications. However, significant further investigation is required to translate these initial findings into clinical practice. The following sections outline key areas for future research that are critical for understanding its full therapeutic potential and ensuring its safety and efficacy.

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of 1β-Hydroxyalantolactone in inflammatory pathways?

- Answer : 1β-Hydroxyalantolactone modulates cytokine dynamics by inhibiting intracellular expression of TNF-α, IL-17, and IFN-γ while promoting their extracellular secretion, as observed in murine models of atopic dermatitis and rheumatoid arthritis . Mechanistic studies suggest it interacts with IL and TNF receptor signaling pathways, though exact binding targets remain under investigation. Researchers should validate these pathways using ELISA for cytokine quantification (e.g., TNF-α) and gene expression analysis (e.g., qPCR for IL-17) .

Q. How is 1β-Hydroxyalantolactone isolated and characterized from its natural source?

- Answer : The compound is isolated from Inula japonica flower heads via chromatographic techniques (e.g., HPLC or column chromatography). Structural characterization employs NMR, mass spectrometry (MS), and X-ray crystallography. Purity (>95%) is confirmed via HPLC, and stability is ensured by storing the compound in powder form at -20°C or in solvents at -80°C .

Q. What in vivo models are suitable for studying its anti-inflammatory efficacy?

- Answer : Murine models, such as 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis or collagen-induced arthritis, are well-established. Dosage ranges (e.g., 10–50 mg/kg) and administration routes (oral or intraperitoneal) should be optimized based on pharmacokinetic studies. Endpoints include histopathology, cytokine profiling, and immune cell infiltration analysis .

Advanced Research Questions

Q. How can contradictory findings on cytokine inhibition vs. secretion be resolved in mechanistic studies?

- Answer : The dual role of 1β-Hydroxyalantolactone in suppressing intracellular cytokine expression while enhancing secretion may involve post-transcriptional regulation or exosome-mediated transport. Researchers should perform time-course experiments with multi-omics approaches (e.g., RNA-seq, proteomics) to track cytokine trafficking. Parallel in vitro (e.g., macrophage or T-cell cultures) and in vivo studies are critical to reconcile these effects .

Q. What experimental designs address the compound’s potential off-target effects in complex biological systems?

- Answer : Use CRISPR/Cas9-based gene knockout models (e.g., TNF-α or IL-17 KO mice) to isolate target-specific effects. Combine with phosphoproteomics to map signaling cascades and identify unintended interactions. Dose-response curves and toxicity assays (e.g., liver/kidney function tests) are essential to rule out nonspecific effects .

Q. How can researchers optimize the compound’s bioavailability and pharmacokinetics for translational studies?

- Answer : Conduct structure-activity relationship (SAR) studies to modify the lactone ring or hydroxyl groups for improved solubility. Use nanoformulations (e.g., liposomes) or prodrug strategies to enhance absorption. Pharmacokinetic parameters (Cmax, T1/2) should be quantified via LC-MS/MS in plasma and tissue samples .

Q. What methodologies are recommended for analyzing its synergistic effects with existing anti-inflammatory drugs?

- Answer : Employ combinatorial index (CI) calculations using the Chou-Talalay method in cell-based assays. In vivo, co-administer with methotrexate or biologics (e.g., anti-TNF antibodies) and assess additive vs. synergistic outcomes via cytokine multiplex assays and transcriptomics. Statistical modeling (e.g., ANOVA with Tukey’s post hoc test) is critical for validating interactions .

Methodological Guidance

- Data Contradiction Analysis : When conflicting results arise (e.g., cytokine inhibition in vitro vs. secretion in vivo), use compartment-specific sampling (e.g., intracellular vs. extracellular cytokine measurement) and spatial transcriptomics to resolve discrepancies .

- Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols, including purity thresholds (>95%), solvent controls, and replication (n ≥ 3). Share raw data and code in supplementary materials .

- Ethical Compliance : For preclinical studies, follow ARRIVE 2.0 guidelines for animal welfare and include randomization/blinding in experimental design to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.